molecular formula C6H5N3S B13934415 Thiazolo[5,4-b]pyridin-5-amine

Thiazolo[5,4-b]pyridin-5-amine

Cat. No.: B13934415
M. Wt: 151.19 g/mol
InChI Key: FYLFPXIWHIKBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolo[5,4-b]pyridin-5-amine is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This fusion creates a unique bicyclic scaffold that has garnered significant interest in medicinal chemistry due to its potential pharmacological activities. The compound is known for its diverse biological properties, making it a valuable target for drug discovery and development.

Chemical Reactions Analysis

Types of Reactions: Thiazolo[5,4-b]pyridin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazolo[5,4-b]pyridine derivatives.

    Substitution: Various substituted thiazolo[5,4-b]pyridin-5-amines depending on the electrophile used.

Scientific Research Applications

Thiazolo[5,4-b]pyridin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiazolo[5,4-b]pyridin-5-amine involves its interaction with specific molecular targets. For instance, some derivatives act as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival pathways . The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects. This interaction is often mediated through hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

  • Thiazolo[4,5-d]pyrimidine
  • Thiazolo[4,5-b]pyridine
  • Thiazolo[5,4-d]pyrimidine

Properties

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

IUPAC Name

[1,3]thiazolo[5,4-b]pyridin-5-amine

InChI

InChI=1S/C6H5N3S/c7-5-2-1-4-6(9-5)10-3-8-4/h1-3H,(H2,7,9)

InChI Key

FYLFPXIWHIKBMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1N=CS2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.